![molecular formula C23H25N3O3 B2805691 1-(4-ethoxyphenyl)-N-(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide CAS No. 899960-66-8](/img/structure/B2805691.png)
1-(4-ethoxyphenyl)-N-(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazines are an important class of pharmacophores known for their versatility in pharmacological activity . They are among the most widely known heterocyclic compounds and can be isolated from natural sources or produced synthetically . Many substituted pyrazines are produced naturally and are widely distributed in plants, animals, including marine organisms .
Synthesis Analysis
The synthesis of pyrazine derivatives often involves various methods including cyclization, ring annulation, cycloaddition, and direct C-H arylation .Molecular Structure Analysis
Pyrrolopyrazine, a biologically active scaffold, contains pyrrole and pyrazine rings . The structure of pyrazine derivatives can be quite diverse, with different chemical categories indicating various biological activities .Chemical Reactions Analysis
The chemical reactions involving pyrazine derivatives can be quite complex and depend on the specific derivative . For example, 1,2,4-oxadiazole-5-ones, 1,2,4-oxadiazole-5-thiones and 1,3,4-oxathiazoline-2-ones substituted pyridines and pyrazines have been synthesized and screened against M. tuberculosis .Scientific Research Applications
Anticancer Research
Chalcones, a class of 1,3-diaryl-2-propen-1-one compounds, have been investigated for their potential anticancer properties. The title compound falls within this category. Researchers have explored its effects on cancer cell lines, studying its cytotoxicity, apoptosis-inducing capabilities, and potential as a chemotherapeutic agent. Further investigations into its mechanism of action and selectivity against specific cancer types are warranted .
Antimicrobial Activity
Chalcones have demonstrated antimicrobial properties against bacteria, fungi, and other pathogens. The ethoxyphenyl and methoxyphenyl substituents in this compound may contribute to its antimicrobial efficacy. Researchers could explore its activity against specific strains, evaluate its minimum inhibitory concentration (MIC), and investigate potential synergies with existing antibiotics .
Anti-Inflammatory Potential
Inflammation plays a crucial role in various diseases. Chalcones have been studied for their anti-inflammatory effects. Researchers could assess the ability of this compound to modulate inflammatory pathways, inhibit pro-inflammatory cytokines, and mitigate inflammation-related disorders .
Synthesis of Heterocyclic Compounds
Chalcones serve as valuable starting materials for synthesizing diverse heterocyclic compounds. The title compound could be used as a precursor for constructing isoxazoles, pyrazolines, and pyrazoles. Researchers interested in drug discovery and medicinal chemistry could explore its reactivity in heterocyclic synthesis .
Structural Studies
The crystal structure of this compound provides insights into its conformation and packing. Investigating its torsion angles, planarity, and intermolecular interactions can enhance our understanding of its stability and reactivity. Researchers may use X-ray crystallography to analyze related chalcones and compare their structural features .
Material Science and Organic Electronics
Chalcones and related compounds have potential applications in organic electronics. Their π-conjugated systems make them interesting candidates for organic semiconductors, light-emitting materials, and photovoltaic devices. Researchers could explore the electronic properties of this compound and its derivatives for such applications .
Future Directions
Given the diverse biological activities of pyrazine-based drugs, a rise in investigations of pyrazine containing candidates has been observed . Future research will likely continue to explore their synthetic pathways and biological activities, and may help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
properties
IUPAC Name |
1-(4-ethoxyphenyl)-N-(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-3-29-20-10-6-17(7-11-20)22-21-5-4-14-25(21)15-16-26(22)23(27)24-18-8-12-19(28-2)13-9-18/h4-14,22H,3,15-16H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEMSEHSMUZPRKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C3=CC=CN3CCN2C(=O)NC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2805610.png)
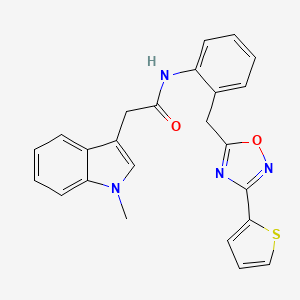
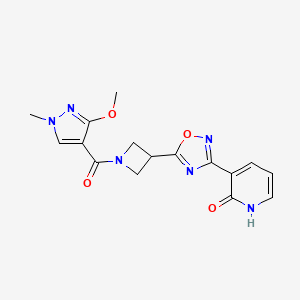
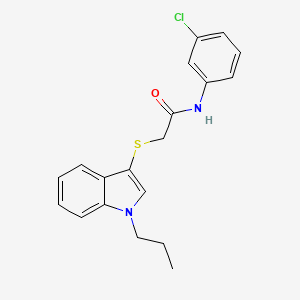
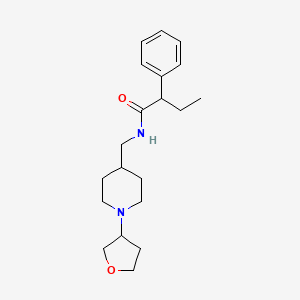
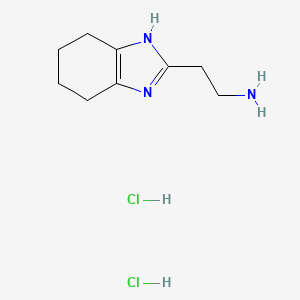
![N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2805616.png)
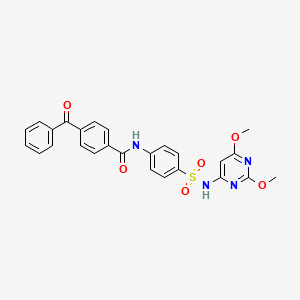
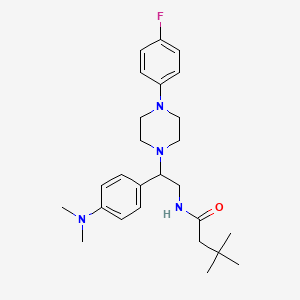
amino}propanamide](/img/structure/B2805624.png)
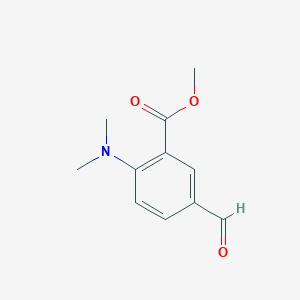

![4-Methyl-5-[6-(piperidin-3-ylmethyl)pyrazin-2-yl]-1,3-thiazole;dihydrochloride](/img/structure/B2805629.png)
